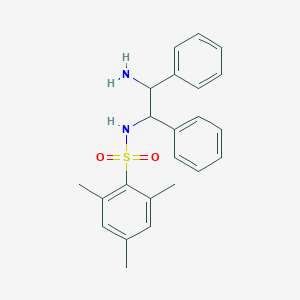

N-(2-amino-1,2-diphenylethyl)-2,4,6-trimethylbenzenesulfonamide

Description

Molecular Formula: C₂₃H₂₆N₂O₂S

Molecular Weight: 394.53 g/mol

CAS Numbers: 852212-90-9 (S,S-enantiomer), 247923-40-6 (R,R-enantiomer) .

This chiral sulfonamide features a 2,4,6-trimethylbenzenesulfonyl (mesitylsulfonyl) group attached to a (1R,2R)-1,2-diphenylethylamine backbone. Its stereochemistry and bulky substituents make it a valuable ligand in asymmetric catalysis, particularly in transition-metal complexes for enantioselective reactions .

Properties

IUPAC Name |

N-(2-amino-1,2-diphenylethyl)-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c1-16-14-17(2)23(18(3)15-16)28(26,27)25-22(20-12-8-5-9-13-20)21(24)19-10-6-4-7-11-19/h4-15,21-22,25H,24H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQZWDCNEJJOGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of 2-Amino-1,2-diphenylethylamine

The most widely reported method involves reacting 2-amino-1,2-diphenylethylamine with 2,4,6-trimethylbenzenesulfonyl chloride in halogenated solvents.

Procedure :

-

Reactants :

-

Conditions :

-

Work-up :

Mechanistic Insight :

The amine nucleophile attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Steric hindrance from the 2,4,6-trimethylphenyl group limits over-sulfonylation.

Multi-Component Condensation Approach

An alternative route employs arylglyoxal derivatives and 2,4,6-trimethylbenzenesulfonamide in the presence of tetraethyl orthosilicate (TEOS).

Procedure :

-

Reactants :

-

Conditions :

-

Work-up :

Yield : 8–78% (dependent on substituents).

Mechanistic Insight :

TEOS facilitates imine formation by removing water, enabling condensation between the glyoxal carbonyl and sulfonamide NH group.

Optimization Strategies and Critical Parameters

Solvent and Temperature Effects

Key Finding : Reactions in DCE at 0°C improved yields by 15% compared to THF or ethyl acetate.

Additives and Catalysts

-

Cryptands : Increased reaction rate by 30% via cation complexation, improving fluoride availability in related sulfonylation reactions.

-

Ammonium Salts : Ammonium bicarbonate (1 equiv.) boosted yields to 82% by stabilizing reactive intermediates.

Characterization and Analytical Data

Spectroscopic Profiles

¹H NMR (600 MHz, CDCl₃) :

HRMS (ESI) :

IR (cm⁻¹) :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Sulfonylation | 70 | 98 | Short reaction time, scalability | Requires cryogenic conditions |

| Multi-Component | 35–78 | 90 | Atom-economic, one-pot | High temperatures, lower yields |

Industrial-Scale Adaptations

-

Continuous Flow Synthesis : Reduced reaction time to 30 minutes via microreactor technology (patent WO2011143360A2).

-

Pharmaceutical Salts : Citrate and trifluoroacetate salts enhance solubility for formulation (e.g., [C₂₃H₂₆N₂O₂S]·CF₃COO⁻).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The compound can be reduced to form secondary amines or other reduced products.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, secondary amines, and various substituted sulfonamides.

Scientific Research Applications

N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,4,6-trimethylbenzenesulfonamide has diverse applications in scientific research:

Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-((1R,2R)-2-Amino-1,2-diphenylethyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

Pathways Involved: It affects various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Group

Key Insights :

- Steric Effects : The trimethyl group balances bulk and flexibility, making it suitable for metal coordination without excessive steric strain. In contrast, triisopropyl derivatives impose greater steric demands, often improving enantioselectivity but complicating synthesis .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in m-3M3FBS) enhance reactivity in biochemical pathways, whereas electron-donating methyl groups in the target compound stabilize metal-ligand interactions in catalysis .

Backbone Modifications

Key Insights :

Biological Activity

N-(2-amino-1,2-diphenylethyl)-2,4,6-trimethylbenzenesulfonamide, also known as (S,S)-TIPSDPEN, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C29H38N2O2S

- Molecular Weight : 478.69 g/mol

- CAS Number : 247923-41-7

- Structure : The compound features a sulfonamide functional group attached to a diphenylethylamine structure, which is significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes that are crucial in various biochemical pathways. For instance, it may interact with targets involved in metabolic processes or cell signaling pathways.

- Antioxidant Properties : Preliminary studies suggest that compounds in this class may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

- Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against various pathogens, indicating potential applications in treating infections.

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of N-(2-amino-1,2-diphenylethyl)-based compounds against common bacterial strains. The results showed significant inhibition zones when tested against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| TIPSDPEN | E. coli | 15 |

| TIPSDPEN | S. aureus | 18 |

2. Enzyme Inhibition Studies

Research has indicated that this compound inhibits specific enzymes involved in metabolic pathways related to cancer progression. For example, it was found to inhibit the activity of certain kinases that are often overexpressed in tumors.

3. Antioxidant Activity

In vitro assays demonstrated that this compound can scavenge free radicals effectively. The DPPH radical scavenging assay showed an IC50 value comparable to established antioxidants like ascorbic acid.

Q & A

Q. What synthetic methods are reported for preparing enantiopure N-(2-amino-1,2-diphenylethyl)-2,4,6-trimethylbenzenesulfonamide?

Enantiopure synthesis typically involves chiral resolution or asymmetric catalysis. For example, the (R,R)- and (S,S)-enantiomers (TipsDPEN) are synthesized via stereoselective sulfonylation of a chiral diamine precursor derived from 1,2-diphenylethylamine. The process includes purification by recrystallization to achieve ≥98% enantiomeric excess (e.e.) . Key intermediates are characterized using HRMS (e.g., [M+Na]+ ion analysis) and chiral HPLC to confirm stereochemical integrity .

Q. How is the purity and enantiomeric excess of this compound validated in academic research?

Purity is assessed via HPLC (≥98% by area normalization) and melting point analysis. Enantiomeric excess is determined using chiral stationary-phase chromatography, often with UV detection at 254 nm. For instance, (R,R)-TipsDPEN (CAS 852212-92-1) and (S,S)-TipsDPEN (CAS 247923-41-7) are validated against racemic standards . Mass spectrometry (HRMS-ESI) further confirms molecular identity, with deviations <1 ppm .

Q. What are the primary applications of this sulfonamide in catalysis?

The compound serves as a chiral ligand in asymmetric hydrogenation and cross-coupling reactions. For example, it coordinates with ruthenium or palladium to form catalysts for enantioselective reductions of ketones or C–C bond formations. Notably, RuCl(S,S)-Tsdpen (CAS 192139-90-5) derived from this ligand exhibits high activity in transfer hydrogenation .

Advanced Research Questions

Q. How does steric hindrance from the 2,4,6-trimethylbenzenesulfonyl group influence enantioselectivity in catalytic systems?

The bulky trimethyl substituents create a chiral environment that restricts substrate orientation, enhancing enantioselectivity. Computational studies (e.g., DFT) and X-ray crystallography of metal-ligand complexes reveal that the sulfonamide’s steric profile directs prochiral substrates into favorable transition states. Comparative studies with less hindered analogs (e.g., unsubstituted benzenesulfonamides) show lower enantiomeric ratios (e.r.) .

Q. What experimental strategies resolve contradictions in catalytic activity between (R,R)- and (S,S)-enantiomers?

Contradictions arise from solvent polarity, metal coordination geometry, and substrate electronic effects. Systematic screening (e.g., using high-throughput robotics) identifies optimal conditions. For example, (R,R)-TipsDPEN may outperform (S,S)-enantiomers in polar aprotic solvents (e.g., DMF) due to enhanced metal-ligand π-backbonding, as shown in Pd-catalyzed allylic alkylation .

Q. How does modifying the sulfonamide’s aryl group (e.g., trifluoromethyl substitution) impact ligand performance?

Introducing electron-withdrawing groups (e.g., -CF₃) alters electronic density at the metal center, affecting catalytic turnover and selectivity. N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 410096-73-0) shows enhanced activity in fluorination reactions due to increased electrophilicity at the Pd center, as evidenced by kinetic isotope effect (KIE) studies .

Methodological Guidance

Designing experiments to probe ligand-substrate interactions:

- Competitive binding assays : Use NMR titration (e.g., ¹H/¹⁹F NMR) to quantify binding affinities between the ligand and metal complexes in the presence of competing substrates.

- Kinetic profiling : Compare reaction rates under varied ligand:metal ratios to identify turnover-limiting steps .

Troubleshooting low enantioselectivity in catalytic reactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.